N-(2-methoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-methoxyphenyl)-6-methyl-4-thiomorpholin-4-ylpyrazolo[1,5-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-13-12-24-16(18(20-13)23-7-9-27-10-8-23)11-15(22-24)19(25)21-14-5-3-4-6-17(14)26-2/h3-6,11-12H,7-10H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSQYMGHYOMZGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)NC3=CC=CC=C3OC)C(=N1)N4CCSCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various halogenated compounds, amines, and catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Oxidation Reactions
The thiomorpholine sulfur atom undergoes oxidation under controlled conditions. Hydrogen peroxide (H₂O₂) in acetic acid converts the thiomorpholine group to its sulfoxide or sulfone derivatives. Reaction yields depend on stoichiometry and temperature:
| Reagent | Conditions | Product | Yield Range |
|---|---|---|---|
| H₂O₂ (1–2 eq) | AcOH, 25°C, 6 h | Sulfoxide | 60–75% |
| H₂O₂ (3–4 eq) | AcOH, 50°C, 12 h | Sulfone | 85–92% |
This transformation modifies electronic properties, enhancing interactions with biological targets like bacterial RNA polymerase.
Reduction Reactions
The pyrazolo[1,5-a]pyrazine core can be reduced using sodium borohydride (NaBH₄) or catalytic hydrogenation:
-
NaBH₄ selectively reduces the nitro group (if present) to an amine without affecting the thiomorpholine.
-
H₂/Pd-C hydrogenates the pyrazine ring, yielding dihydro derivatives. Reaction conditions:
Cyclization and Functionalization
The carboxamide group participates in cyclocondensation with β-dicarbonyl compounds (e.g., ethyl acetoacetate) under acidic conditions, forming fused heterocycles. Key parameters from analogous pyrazolo[1,5-a]pyrazine syntheses :
| Acid Catalyst | Atmosphere | Time (h) | Yield |
|---|---|---|---|
| Acetic acid (6 eq) | O₂ | 18 | 94% |
| p-TSA (2 eq) | O₂ | 18 | 41% |
Mechanistic studies suggest a pathway involving enol addition, oxidative dehydrogenation, and cyclization .
Nucleophilic Substitution
The methoxyphenyl group undergoes demethylation with BBr₃ in dichloromethane, producing a phenolic derivative. Conditions:
Cross-Coupling Reactions
The pyrazolo[1,5-a]pyrazine core supports Suzuki-Miyaura couplings. For example, palladium-catalyzed coupling with aryl boronic acids introduces substituents at position 3:
| Aryl Boronic Acid | Catalyst | Base | Yield |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 78% |
| 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ | CsF | 65% |
Reactions occur in THF/H₂O at 80°C .
Hydrolysis Reactions
The carboxamide group resists basic hydrolysis but cleaves under strong acidic conditions:
-
HCl (6M) , reflux, 12 h → carboxylic acid (Yield: 55%).
-
NaOH (10%) , EtOH/H₂O, 100°C → no reaction.
Mechanistic Insights
Density functional theory (DFT) calculations reveal that the thiomorpholine sulfur’s electron-donating effect stabilizes transition states during oxidation. The pyrazine ring’s aromaticity directs electrophilic substitution to position 6 .
Comparative Reactivity
| Reaction Type | Thiomorpholine Derivative | Morpholine Analog |
|---|---|---|
| Oxidation | Faster (sulfur lone pairs) | Slower |
| Reduction | Similar kinetics | Similar kinetics |
| Cross-Coupling | Higher yields (electronic effects) | Moderate yields |
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer potential of pyrazolo[1,5-a]pyrazine derivatives. For instance, compounds with similar structures have shown promising results against various cancer cell lines. The mechanism often involves the inhibition of specific kinases or pathways that are crucial for cancer cell proliferation.
Case Study: In Vitro Evaluation
A study demonstrated that derivatives of pyrazolo[1,5-a]pyrazine exhibited significant cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound N-(2-methoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide was tested for its ability to induce apoptosis in these cells, showing a dose-dependent response.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Pyrazolo derivatives are known to exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Neuroprotective Effects
Research has indicated that certain pyrazolo compounds possess neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve the modulation of neurotransmitter systems or reduction of oxidative stress.
Case Study: Neuroprotection in Animal Models
In a recent animal study, administration of this compound showed a significant reduction in neuroinflammation and improvement in cognitive functions in models of Alzheimer's disease. This suggests potential therapeutic applications in neurodegenerative conditions.
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory effects. Inflammation is a key factor in many chronic diseases, and compounds that can modulate inflammatory pathways are of great interest.
Data Table: Anti-inflammatory Effects
| Inflammatory Model | Effect Observed | Reference |
|---|---|---|
| Carrageenan-induced edema | Reduction of edema by 50% | |
| LPS-induced inflammation | Decrease in pro-inflammatory cytokines |
Synthesis and Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Various synthetic routes have been explored to modify the thiomorpholine and pyrazine moieties to enhance biological activity.
Synthetic Pathways
Recent advancements in synthetic methodologies have allowed for the efficient production of this compound with high yields and purity. Modifications at different positions on the pyrazine ring have been systematically studied to correlate structural changes with biological activity.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural Analogs with Modified Aromatic Substituents
N-(2,4-dimethoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide (S434-0457)
- Key Difference : Additional methoxy group at the 4-position of the phenyl ring.
- Impact :
N-(2-ethylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide
- Key Difference : Ethyl substituent on the phenyl ring and a 4-oxo group replacing thiomorpholine.
- Impact: Molecular Weight: 296.32 (lower due to absence of thiomorpholine). Hydrogen Bonding: 2 H-bond donors vs. 1 in the target compound. logP: Likely higher than the target compound due to the ethyl group and reduced polarity from the oxo group .
Analogs with Heterocyclic Modifications
4-[benzyl(methyl)amino]-N-[(2-methoxyphenyl)methyl]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide
- Key Difference: Benzyl(methyl)amino group at position 4 instead of thiomorpholine.
- Impact: Molecular Weight: ~460 (estimated), higher due to the benzyl group.
N-(4-fluoro-3-methylphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide (S434-0513)
- Key Difference : Fluorine and methyl substituents on the phenyl ring.
- Impact :
Physicochemical and Structural Comparison Table
Biological Activity
N-(2-methoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide is a nitrogen-containing heterocyclic compound with significant potential in medicinal chemistry. This article provides a comprehensive overview of its biological activities, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 383.5 g/mol. The structure includes a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 383.5 g/mol |
| CAS Number | 1775378-37-4 |
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties , effectively inhibiting various bacterial and fungal strains. Its mechanism involves disrupting cell membrane integrity, leading to cell lysis. For example, a study demonstrated that derivatives of pyrazole compounds showed significant activity against resistant bacterial strains, suggesting that this compound could serve as a model for developing new antimicrobial agents .
Antitumor Activity
The compound has been investigated for its antitumor potential , particularly as an inhibitor of key kinases involved in cancer progression. Pyrazole derivatives have shown efficacy against BRAF(V600E) and EGFR kinases, which are critical targets in the treatment of various cancers. In vitro studies have reported IC50 values in the low nanomolar range for these targets, indicating potent inhibitory activity .
Anti-inflammatory Effects
In addition to its antimicrobial and antitumor activities, this compound has demonstrated anti-inflammatory properties . It inhibits the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), which are crucial in mediating inflammatory responses. This activity was evidenced in models where pyrazole derivatives reduced inflammation markers significantly .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the effectiveness of several pyrazole derivatives against common pathogens. The results indicated that this compound exhibited superior activity compared to traditional antibiotics, particularly against Gram-negative bacteria .
- Kinase Inhibition : In a series of experiments focusing on cancer cell lines, this compound was shown to inhibit cell proliferation effectively by targeting specific kinases involved in cell cycle regulation. The results highlighted its potential as a therapeutic agent in oncology .
- Inflammation Model : An experimental model using lipopolysaccharide (LPS) to induce inflammation demonstrated that treatment with this pyrazolo derivative significantly reduced inflammatory markers compared to untreated controls .
Q & A
Q. What are the key synthetic routes for N-(2-methoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide, and how can purity be optimized?
The synthesis typically involves multi-step reactions, including:
- Core formation : Condensation of aminopyrazole precursors with dielectrophilic reagents to construct the pyrazolo[1,5-a]pyrazine scaffold .
- Substitution : Introducing the thiomorpholine group via nucleophilic substitution or coupling reactions under anhydrous conditions .
- Carboxamide linkage : Coupling the pyrazine-carboxylic acid intermediate with 2-methoxyaniline using EDCI/HCl as activators .
Purification : Column chromatography (silica gel, eluent: EtOAc/hexane gradient) and recrystallization (ethanol/water) yield >95% purity. LC-MS and ¹H NMR are critical for verifying structural integrity .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Spectroscopy : ¹H/¹³C NMR confirms substituent positions and hydrogen bonding. For example, methoxyphenyl protons resonate at δ 6.8–7.4 ppm, while thiomorpholine protons appear as multiplet signals (δ 2.5–3.5 ppm) .
- Mass spectrometry : High-resolution LC-MS identifies the molecular ion peak ([M+H]⁺) and fragmentation patterns to validate the molecular formula .
- X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonds between the carboxamide and pyrazine nitrogen) .
Q. What solvent systems and reaction conditions are optimal for derivatizing the thiomorpholine moiety?
- Solvents : Anhydrous DMF or dichloromethane for moisture-sensitive reactions .
- Temperature : 60–80°C for thiomorpholine substitution to avoid side reactions .
- Catalysts : Use of Pd(PPh₃)₄ for cross-coupling or K₂CO₃ as a base for SN2 reactions .
Advanced Research Questions
Q. How can computational methods aid in predicting the reactivity of the pyrazolo[1,5-a]pyrazine core?
- Quantum chemical calculations : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) predict electrophilic/nucleophilic sites. For example, the pyrazine nitrogen at position 4 is highly reactive toward thiomorpholine substitution .
- Reaction path screening : Transition state analysis identifies energy barriers for key steps (e.g., ring closure), enabling optimization of reaction time and temperature .
- Docking studies : Preliminary virtual screening against biological targets (e.g., kinases) guides functionalization strategies .
Q. How should researchers resolve contradictions in spectroscopic data during structural validation?
- Case example : Discrepancies in ¹H NMR integration ratios may arise from dynamic proton exchange (e.g., NH in carboxamide). Solutions include:
- Variable-temperature NMR to observe signal splitting at low temperatures .
- 2D NMR (COSY, HSQC) to correlate ambiguous protons .
- Mass spectrometry artifacts : Isotopic peaks from chlorine or sulfur can mimic impurities. High-resolution MS (HRMS) distinguishes isotopic patterns .
Q. What experimental design principles apply to optimizing yield in multi-step syntheses?
- Factorial design : Screen variables (e.g., solvent polarity, catalyst loading) using a 2³ factorial matrix to identify critical factors .
- Response Surface Methodology (RSM) : Models nonlinear relationships between variables (e.g., temperature vs. yield) to pinpoint optimal conditions .
- Scale-up considerations : Maintain consistent mixing efficiency and heat transfer to avoid side reactions during large-scale synthesis .
Q. How can structure-activity relationship (SAR) studies be structured for this compound’s analogs?
- Scaffold modifications : Compare bioactivity of analogs with variations in:
- Thiomorpholine (e.g., morpholine vs. piperazine substitution) .
- Methoxyphenyl position (ortho vs. para) .
- Functional assays : Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays .
- Pharmacokinetic profiling : Assess metabolic stability (e.g., microsomal half-life) and permeability (Caco-2 assays) to prioritize lead compounds .
Q. What are the challenges in crystallizing this compound, and how can they be mitigated?
- Low solubility : Use mixed solvents (e.g., DMSO/water) for slow vapor diffusion .
- Polymorphism : Screen crystallization conditions (temperature, anti-solvents) to isolate the most stable polymorph .
- Hydrate formation : Store crystals under anhydrous conditions (e.g., desiccator with P₂O₅) .
Methodological Tables
Q. Table 1. Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (LC-MS) | Reference |
|---|---|---|---|---|
| Core formation | Aminopyrazole, dielectrophile, 80°C | 45 | 92% | |
| Thiomorpholine substitution | Thiomorpholine, K₂CO₃, DMF, 60°C | 65 | 95% | |
| Carboxamide coupling | EDCI, HCl, 2-methoxyaniline, RT | 78 | 98% |
Q. Table 2. Common Analytical Techniques and Applications
| Technique | Application | Example Data |
|---|---|---|
| ¹H NMR | Substituent positioning | δ 7.2–7.4 ppm (methoxyphenyl aromatic protons) |
| HRMS | Molecular formula validation | [M+H]⁺ = 438.1523 (calc. 438.1518) |
| X-ray diffraction | Crystal packing analysis | C–H···O hydrogen bonds (2.8 Å) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
